molecular formula C16H17NO6S B2684028 Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate CAS No. 896316-95-3

Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate

Cat. No. B2684028
CAS RN: 896316-95-3
M. Wt: 351.37
InChI Key: GQFRCPFVWXDFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of sulfonamide-based compounds and has shown promising results in various studies.

Scientific Research Applications

Diels-Alder Cycloaddition Reactions

The Diels-Alder cycloaddition reaction, a cornerstone in organic synthesis, involving substituted furans and E-1,2-bis(phenylsulfonyl)ethylene, highlights the utility of furan derivatives in constructing complex molecular architectures. The reaction showcases high yields and stereoselectivity, especially with 2-substituted furans, providing a pathway to diverse molecular structures crucial in materials science and pharmaceuticals (Arjona et al., 1998).

Bioconversion and Metabolite Synthesis

The application of microbial-based surrogate biocatalytic systems for the production of mammalian metabolites of biaryl-bis-sulfonamide compounds, such as AMPA receptor potentiators, illustrates the relevance of furan derivatives in drug metabolism studies. This approach enables the generation of metabolites in sufficient quantities for structural characterization, aiding in the development of drugs with improved efficacy and safety profiles (Zmijewski et al., 2006).

Synthesis of Quaternary Carbon Centered Chromans

The cyclization reactions of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with allenic ester or allenic sulfone catalyzed by tertiary phosphine and SPTS, yielding quaternary carbon-centered chromans, demonstrate the potential of furan derivatives in synthesizing biologically active molecules. This provides an efficient approach for the synthesis of chroman products, which are significant in medicinal chemistry for their therapeutic properties (Hu et al., 2012).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters showcases the use of furan derivatives in the development of biobased materials. This method produces novel furan polyesters with applications in sustainable materials science, highlighting the versatility of furan derivatives beyond pharmaceutical applications (Jiang et al., 2014).

Synthesis and Characterization of Novel Compounds

The synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate demonstrates the exploration of furan derivatives for developing new compounds with potential antimicrobial activities. This research contributes to the discovery of new therapeutic agents and underscores the importance of furan derivatives in synthetic organic chemistry (Ravindra et al., 2008).

properties

IUPAC Name

ethyl 2-[[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-2-22-16(19)15(18)17-11-14(13-9-6-10-23-13)24(20,21)12-7-4-3-5-8-12/h3-10,14H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFRCPFVWXDFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate

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